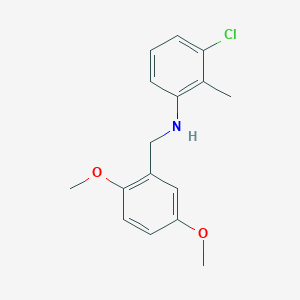
(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it has also been studied for its scientific research applications.
Mecanismo De Acción
(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine binds to the serotonin 2A receptor with high affinity, leading to the activation of intracellular signaling pathways. This results in changes in neural activity and neurotransmitter release, leading to the characteristic psychedelic effects of the drug. The exact mechanism of action of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine is still not fully understood and requires further research.
Biochemical and Physiological Effects:
The effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine on the body are similar to those of other psychedelics. It can cause alterations in perception, mood, and thought processes. Physiological effects include pupil dilation, increased heart rate and blood pressure, and changes in body temperature. These effects are dose-dependent and can vary depending on the individual and the setting in which the drug is consumed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine in lab experiments is its high potency, which allows researchers to use smaller doses and reduce the amount of the drug needed for testing. However, its high potency also increases the risk of adverse effects, making it important for researchers to use caution when handling the drug. Another limitation is the lack of research on the long-term effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine, which makes it difficult to assess its safety for use in humans.
Direcciones Futuras
There are several future directions for research on (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is the development of new compounds that target the serotonin 2A receptor with greater selectivity and efficacy. Finally, more research is needed to understand the long-term effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine on the brain and body, as well as its potential risks and benefits for human use.
Métodos De Síntesis
The synthesis of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine involves the reaction of 2,5-dimethoxybenzaldehyde with 3-chloro-2-methylamine to form the intermediate (3-chloro-2-methylphenyl)(2,5-dimethoxy)acetaldehyde. This intermediate is then reacted with N-benzyl-N-methylamine to form the final product, (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine.
Aplicaciones Científicas De Investigación
(3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine has been studied for its potential use in neuroscience research. It has been found to bind to the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of other psychedelic drugs such as LSD and psilocybin. By studying the effects of (3-chloro-2-methylphenyl)(2,5-dimethoxybenzyl)amine on this receptor, researchers hope to gain a better understanding of the neural mechanisms underlying perception and consciousness.
Propiedades
IUPAC Name |
3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11-14(17)5-4-6-15(11)18-10-12-9-13(19-2)7-8-16(12)20-3/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLQCRWNSYLQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(2,5-dimethoxyphenyl)methyl]-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)


![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)
![N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5713588.png)


![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)

![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)